molecular formula C13H17N3S B14626854 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- CAS No. 55111-84-7

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)-

Katalognummer: B14626854
CAS-Nummer: 55111-84-7
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: QKWLEXUYZVVVTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- is a heterocyclic compound that belongs to the pyrimidinethione family This compound is characterized by its unique structure, which includes a pyrimidine ring with a thione group and various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol with aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenylamino group may interact with cellular receptors or signaling pathways, modulating biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4,6-Trimethyl-1-(3-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
  • 4,4,6-Trimethyl-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-pyrimidinethione

Uniqueness

2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-(phenylamino)- is unique due to its specific substitution pattern and the presence of both a thione group and a phenylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

55111-84-7

Molekularformel

C13H17N3S

Molekulargewicht

247.36 g/mol

IUPAC-Name

3-anilino-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H17N3S/c1-10-9-13(2,3)14-12(17)16(10)15-11-7-5-4-6-8-11/h4-9,15H,1-3H3,(H,14,17)

InChI-Schlüssel

QKWLEXUYZVVVTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(NC(=S)N1NC2=CC=CC=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.